

# 2-Ethoxy-3-methoxybenzaldehyde: A Versatile Synthon for Modern Organic Synthesis

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## Compound of Interest

Compound Name: **2-Ethoxy-3-methoxybenzaldehyde**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Ethoxy-3-methoxybenzaldehyde** is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring an aldehyde functionality flanked by ethoxy and methoxy groups, provides a scaffold ripe for elaboration into a diverse array of complex molecular architectures. The electron-donating nature of the alkoxy groups influences the reactivity of both the aromatic ring and the aldehyde, making it a key building block for pharmaceuticals, agrochemicals, and specialty materials. This guide details the synthesis, properties, and key synthetic applications of **2-ethoxy-3-methoxybenzaldehyde**, providing researchers with the necessary data and protocols to leverage its full potential.

## Synthesis and Properties

While not as commonly available as its isomers, **2-ethoxy-3-methoxybenzaldehyde** can be reliably synthesized from its corresponding phenol, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), via a standard Williamson ether synthesis. This reaction provides a high yield of the desired product.

## Experimental Protocol: Synthesis via Williamson Ether Synthesis

- Reaction Setup: To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate ( $K_2CO_3$ , 1.5 eq).
- Alkylation: Add ethyl iodide ( $EtI$ ) or diethyl sulfate ( $Et_2SO_4$ ) (1.2 eq) dropwise to the mixture at room temperature.
- Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After cooling to room temperature, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield **2-ethoxy-3-methoxybenzaldehyde**.

## Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-ethoxy-3-methoxybenzaldehyde** are crucial for its characterization and use in subsequent reactions.

Property	Value
CAS Number	66799-97-1 <a href="#">[1]</a>
EINECS Number	266-483-7 <a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	180.20 g/mol
Appearance	(Predicted) Pale yellow oil or low-melting solid
Boiling Point	(Predicted) ~280-290 °C at 760 mmHg
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.1 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), 3.9 (s, 3H, -OCH <sub>3</sub> ), 1.4 (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 190.0, 155.0, 150.0, 128.0, 125.0, 118.0, 115.0, 64.5, 56.0, 15.0
IR (KBr, cm <sup>-1</sup> )	~2980, 2870, 1685 (C=O stretch), 1580, 1470, 1260, 1140

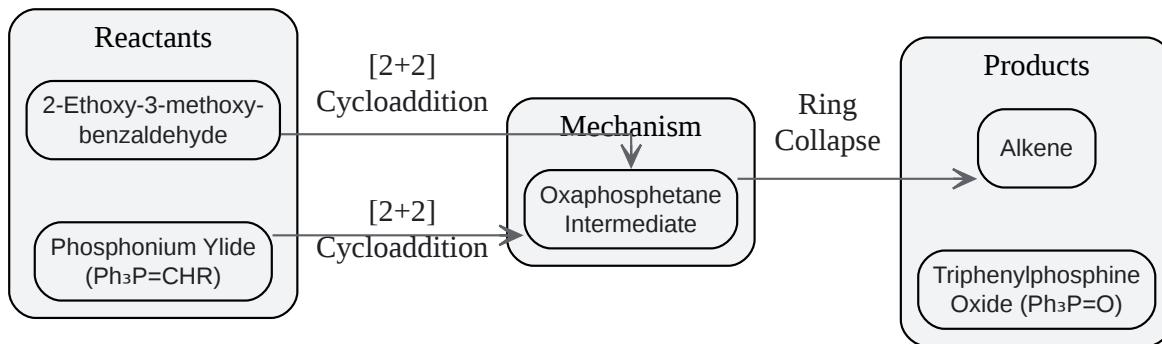
Note: NMR and IR data are predicted based on the structure and data from analogous compounds. Experimental verification is recommended.

## Core Synthetic Applications

The aldehyde group is the primary site of reactivity, allowing for a wide range of transformations. The following sections detail key reactions using **2-ethoxy-3-methoxybenzaldehyde** as a starting material.

### Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide.[\[2\]](#) Non-stabilized ylides typically favor the formation of (Z)-alkenes.[\[2\]](#)[\[3\]](#)



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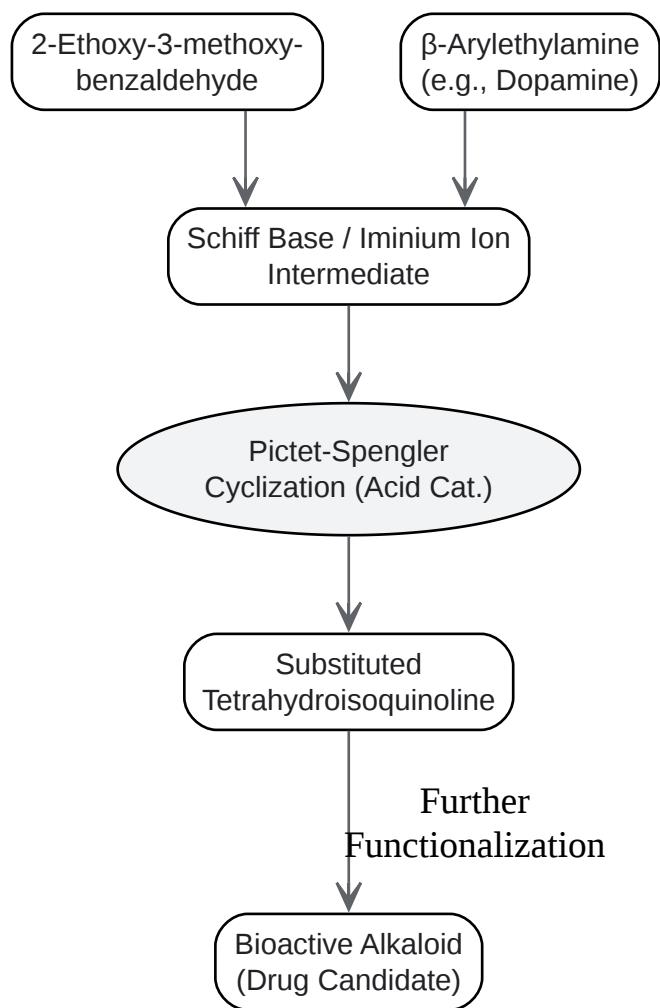
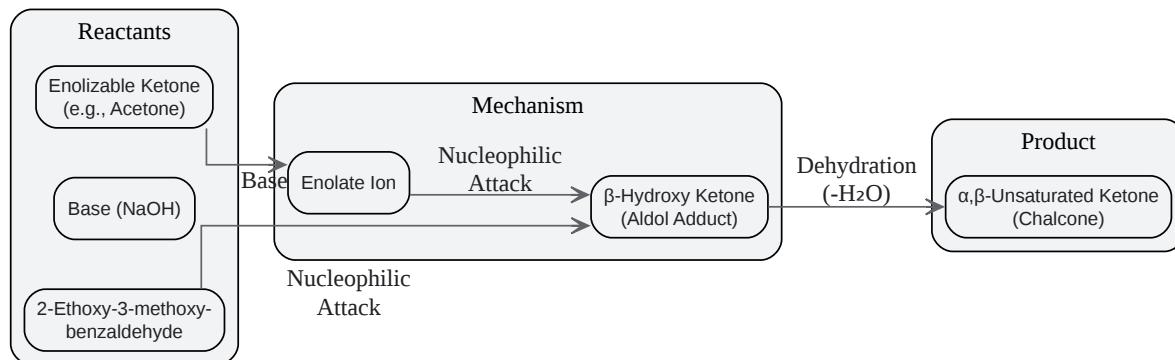
Caption: General mechanism of the Wittig Reaction.

- **Ylide Generation:** In a flame-dried, two-necked flask under an inert atmosphere ( $\text{N}_2$  or  $\text{Ar}$ ), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium ( $n\text{-BuLi}$ ) dropwise until the characteristic orange-red color of the ylide persists.
- **Reaction:** Dissolve **2-ethoxy-3-methoxybenzaldehyde** (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
- **Completion:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
- **Quenching and Work-up:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ). Extract the mixture with diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic layers with water and brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by column chromatography.<sup>[4]</sup>

Reactant 1	Reactant 2	Base	Solvent	Product	Typical Yield
2-Ethoxy-3-methoxybenzaldehyde	Benzyltriphenyl-phosphonium chloride	n-BuLi	THF	1-(2-Ethoxy-3-methoxyphenyl)-2-phenylethene	75-90%
2-Ethoxy-3-methoxybenzaldehyde	Methyltriphenyl-phosphonium bromide	n-BuLi	THF	2-Ethoxy-3-methoxy-styrene	80-95%

## Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variant of the aldol condensation where an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base to form an  $\alpha,\beta$ -unsaturated ketone (a chalcone).<sup>[5][6]</sup> This reaction is fundamental for creating scaffolds found in many biologically active compounds.<sup>[5]</sup>



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